molecular formula C13H17NO2 B2487749 3-[4-(tert-butyl)phenyl]-3-oxopropanamide CAS No. 671191-94-9

3-[4-(tert-butyl)phenyl]-3-oxopropanamide

Cat. No.: B2487749
CAS No.: 671191-94-9
M. Wt: 219.284
InChI Key: FQSRTGNIILJASA-UHFFFAOYSA-N
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Description

3-[4-(tert-butyl)phenyl]-3-oxopropanamide is a chemical compound with the CAS Registry Number 671191-94-9 . Its molecular formula is C 13 H 17 NO 2 , corresponding to a molecular weight of 219.28 g/mol . The compound can be identified by the SMILES notation O=C(N)CC(C1=CC=C(C(C)(C)C)C=C1)=O and is associated with the MDL number MFCD04110099 . As an aromatic β-ketoamide derivative, this compound features a propanamide chain terminated with a carboxamide group and substituted at the 3-position with a 4-tert-butylphenyl ketone . This structure suggests potential as a synthetic intermediate or building block in organic and medicinal chemistry research. Compounds with similar tert-butyl phenyl scaffolds are of interest in scientific research; for instance, related structures have been investigated as potent transition-state analogue slow-binding inhibitors of enzymes like human acetylcholinesterase (AChE) . Such inhibitors are studied for their prolonged pharmacological effects and potential relevance in neurodegenerative disease research and as protective agents against organophosphorus compounds . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. For specific hazard information, consult the Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-tert-butylphenyl)-3-oxopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(2,3)10-6-4-9(5-7-10)11(15)8-12(14)16/h4-7H,8H2,1-3H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSRTGNIILJASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 4 Tert Butyl Phenyl 3 Oxopropanamide and Analogous β Keto Amide Structures

Direct Acylation and Condensation Approaches

Direct acylation and condensation methods represent fundamental and widely employed strategies for the synthesis of β-keto amides. These approaches typically involve the reaction of a nucleophilic amide equivalent with an electrophilic acylating agent.

Malonic Acid Mono-Amide Condensations with Acid Chlorides

A significant method for the synthesis of β-keto amides involves the condensation of dianions of malonic acid mono-amides with acid chlorides. researchgate.netthieme-connect.com This approach, which can be seen as a modification of the Wierenga-Skulnick β-ketoester synthesis, provides good to excellent yields of the desired products. The process begins with the formation of a malonic acid mono-amide, which is then treated with a strong base, such as n-butyllithium (n-BuLi), to generate a dilithiated intermediate. researchgate.net This dianion then reacts with an appropriate acid chloride. A subsequent acidic workup facilitates decarboxylation, leading to the final β-keto amide. researchgate.netthieme-connect.com

Table 1: Synthesis of β-Keto Amides via Malonic Acid Mono-Amide Condensation

Malonic Acid Mono-Amide Derivative Acid Chloride Base Yield
N-benzyl malonamic acid Benzoyl chloride n-BuLi Good
N-phenyl malonamic acid 4-(tert-butyl)benzoyl chloride n-BuLi High

Nucleophilic Substitution/Addition Reactions of Amine Nucleophiles with Activated Carbonyl Precursors

The nucleophilic character of amines allows them to react with various activated carbonyl compounds to form β-keto amides. Common precursors include β-keto esters, diketenes, and isocyanates. beilstein-journals.org

β-Keto Esters: The reaction of amines with β-keto esters is a straightforward method for β-keto amide synthesis. This nucleophilic substitution reaction often requires elevated temperatures or catalysis to proceed efficiently.

Diketenes: Diketenes are highly reactive precursors that readily undergo nucleophilic addition with amines to yield β-keto amides. beilstein-journals.org This method is particularly efficient for the synthesis of acetoacetamides.

Isocyanates: Isocyanates react with a variety of nucleophilic reagents, including silyl (B83357) enol ethers, enamines, and lithium enolates, to produce β-keto amides. beilstein-journals.org

Meldrum's Acid Derivatives in β-Keto Amide Formation

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are versatile reagents in organic synthesis, including the formation of β-keto amides. researchgate.netresearchgate.net One strategy involves the reaction of Meldrum's acid with trimethylsilyl (B98337) amines to form malonic acid monoamide derivatives. researchgate.net These intermediates can then be doubly deprotonated with n-BuLi to form a dilithiated species, which is subsequently acylated with an acid chloride. Acidification of the reaction mixture then yields the desired β-keto amide in good yields. researchgate.net Another approach involves the aminolysis of acyl Meldrum's acids. researchgate.net Acyl Meldrum's acids, readily prepared from the corresponding carboxylic acid and Meldrum's acid, react with amines to provide β-keto amides. orgsyn.orgrsc.org

Hydrolytic Routes to β-Keto Amides (e.g., from α-oxo ketene (B1206846) N,S-acetals)

An alternative and environmentally friendly approach to β-keto amides involves the selective hydrolysis of α-oxo ketene N,S-acetals. beilstein-journals.orgresearchgate.netnih.gov This method avoids the use of potentially harmful organic solvents and reagents. The synthesis can be directed to selectively produce either β-keto thioesters or β-keto amides by adjusting the reaction conditions. beilstein-journals.orgresearchgate.net Specifically, when the hydrolysis of α-oxo ketene N,S-acetals is carried out in water in the presence of sodium hydroxide (B78521) (NaOH), β-keto amides are obtained in excellent yields. beilstein-journals.orgresearchgate.netnih.gov This process offers a green alternative to traditional methods that often rely on organic solvents and potentially hazardous reagents. beilstein-journals.orgconsensus.app

Catalytic Strategies in β-Keto Amide Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions for the synthesis of β-keto amides.

Transition-Metal Catalysis in β-Keto Amide Formation

Transition metals, such as nickel and palladium, play a pivotal role as catalysts in modern organic synthesis, including the formation of β-keto amides. researchgate.netnih.gov These catalysts facilitate C-N bond formation, offering more efficient routes compared to traditional methods. researchgate.net For instance, nickel-catalyzed coupling reactions of amides with enolizable amides have been shown to produce β-keto amides. rsc.org In some cases, unactivated tertiary amides can be activated using a nickel catalyst in the presence of manganese. rsc.org Palladium-catalyzed reactions have also been explored, for example, in the enantioselective cyclization of Pd-enolates and isocyanates to form spirocyclic γ-lactams, which are related structures. researchgate.net While some transition-metal-free methods have been developed for the synthesis of related β-ketonitriles from amides and acetonitrile, transition-metal catalysis remains a powerful tool for constructing the β-keto amide core. rsc.orgrsc.org

Table 2: Mentioned Chemical Compounds

Compound Name
3-[4-(tert-butyl)phenyl]-3-oxopropanamide
n-butyllithium
Meldrum's acid
2,2-dimethyl-1,3-dioxane-4,6-dione
sodium hydroxide
N-benzyl malonamic acid
Benzoyl chloride
N-phenyl malonamic acid
4-(tert-butyl)benzoyl chloride
N-methyl malonamic acid

Organocatalysis and Asymmetric Inductions

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metal catalysts. For the formation of β-keto amides, organocatalysts can activate substrates in a stereocontrolled manner. While β-ketoesters have been extensively studied in organocatalytic transformations, β-ketoamides are also excellent substrates, in some cases surpassing their ester analogues in reactivity and selectivity. acs.orgresearchgate.net

Bifunctional organocatalysts, such as those based on squaramide or thiourea (B124793) scaffolds, are particularly effective. These catalysts utilize hydrogen bonding to activate both the nucleophile and the electrophile, facilitating reactions like enantioselective conjugate additions to nitroolefins. researchgate.net In such a reaction, a β-keto amide can be deprotonated by the basic site of the catalyst while the nitroolefin is activated by the hydrogen-bonding donor groups, leading to the formation of a new carbon-carbon bond with high stereocontrol.

New boro amino amide organocatalysts, synthesized from common amino acids, have also shown promise in asymmetric cross-aldol reactions, which can be adapted for the synthesis of chiral β-hydroxy amides, direct precursors to chiral β-keto amides. rsc.org These catalysts can afford products with good to excellent enantioselectivities (up to 94% ee). rsc.org

Decarboxylative Transformations in β-Keto Amide Formation

Decarboxylative reactions provide a mild and efficient route for C-C bond formation, using readily available β-keto acids as synthons for enolates. nih.govmasterorganicchemistry.com This strategy avoids the use of strong bases typically required for enolate generation. The general mechanism involves the loss of carbon dioxide from the β-keto acid upon heating, which proceeds through a cyclic, concerted transition state to form an enol intermediate. masterorganicchemistry.com This enol can then be intercepted by various electrophiles.

For the synthesis of β-keto amides, a key strategy is the decarboxylative condensation or coupling. One such method involves the reaction of malonic acid mono-amides. The dianions of these compounds can be condensed with acid chlorides, and a subsequent acidic workup induces decarboxylation to yield the desired β-keto amides in good yields. researchgate.net Another approach is the decarboxylative Mannich reaction between β-keto acids and imines, which can be catalyzed by metal complexes to afford β-amino carbonyl compounds, which are structurally related to β-keto amides. nih.gov A catalyst-free approach involves the decarboxylative condensation of α-ketoacids with N-alkyl hydroxylamines, which proceeds cleanly in polar solvents with gentle heating to form an amide bond. nih.gov

Palladium catalysis can also be employed in decarboxylative transformations. Chiral Pd-enolates can be generated from allyl β-keto esters under mild, base-free conditions. These intermediates can then react with electrophiles like isocyanates in an enantioselective manner to form complex cyclic structures. researchgate.net

Stereoselective Synthesis of β-Keto Amide Derivatives

Achieving stereocontrol in the synthesis of β-keto amides is challenging, particularly for α-monosubstituted derivatives, due to the potential for racemization via keto-enol tautomerization. nih.govnih.govresearchgate.net However, several robust methodologies have been developed to address this challenge.

Chiral Sulfinimine-Mediated Rearrangements: A highly effective method for accessing enantioenriched β-ketoamides involves a chiral sulfinimine-mediated researchgate.netresearchgate.net-sigmatropic sulfonium (B1226848) rearrangement. nih.govnih.govresearchgate.net This process enables a direct coupling of unfunctionalized carboxamides with chiral sulfinimines. researchgate.net The reaction proceeds through the generation of a keteniminium ion via electrophilic amide activation, which then reacts with the sulfinimine. This is followed by a researchgate.netresearchgate.net-sigmatropic rearrangement that transfers chirality from the sulfur atom to the α-carbon of the β-keto amide. nih.gov This method exhibits broad functional group tolerance and high stereoselectivity, directly delivering stereochemically stable amide products. nih.govresearchgate.net

Table 1: Examples of Enantioselective Synthesis of β-Keto Amides via Sulfonium Rearrangement researchgate.net
Amide SubstrateSulfinimineYield (%)Enantiomeric Ratio (er)
N,N-Dimethylacetamide(S)-N-Benzylidene-2-methylpropane-2-sulfinamide8591:9
N,N-Dimethylpropionamide(S)-N-Benzylidene-2-methylpropane-2-sulfinamide8892:8
Indomethacin-derived amide(S)-N-Benzylidene-2-methylpropane-2-sulfinamide7593:7
Febuxostat-derived amide(S)-N-Benzylidene-2-methylpropane-2-sulfinamide6891:9

Cu(II) Catalysis: Copper(II) complexes are effective catalysts for various enantioselective transformations leading to β-keto amide precursors. For instance, a supramolecular chiral cage coordinated with a copper(II) salt can create an optimal chiral environment for an efficient decarboxylative Mannich reaction between β-ketoacids and imines. nih.gov This method yields a broad range of chiral β-amino carbonyl compounds with high yields and enantioselectivity (up to 96% ee). nih.gov The copper center is believed to be responsible for substrate preorganization within the cage's cavity, while hydrogen bonding interactions enhance enantioselectivity. nih.gov Chiral N,N′-dioxide–copper(I) complexes have also been successfully used for the highly efficient asymmetric α-amination of β-keto amides. dntb.gov.ua

When a new stereocenter is formed in a molecule that already contains one, diastereoselective control is crucial. In the context of β-keto amides, this often involves the reduction of the ketone moiety to a hydroxyl group or the addition of a substituent at the α-position.

The chiral sulfinimine-mediated rearrangement can be extended to a one-pot diastereoselective reduction of the resulting β-keto amide. nih.govresearchgate.net By carefully selecting the reducing agent, it is possible to achieve diastereodivergent synthesis, affording either the syn- or anti-β-hydroxyamide products with good to excellent diastereoselectivity. nih.gov For example, reduction using NaBH₄/MeOH can favor the anti-product, while other conditions might yield the syn-isomer. researchgate.net

Another powerful strategy is the N-heterocyclic carbene (NHC) catalysis merged with photoredox catalysis. This dual catalytic system enables the amidoacylation of alkenes to construct sterically congested cyclic β-amido ketone skeletons bearing α-tertiary or quaternary carbon centers with high diastereoselectivity. chemrxiv.org The process involves the generation of an amidyl radical, which undergoes intramolecular cyclization, followed by a diastereoselective radical-radical coupling. chemrxiv.org

Table 2: Diastereodivergent Reduction of a β-Keto Amide researchgate.net
ProductReducing ConditionsYield (%)Diastereomeric Ratio (dr)
anti-β-HydroxyamideMethod A (e.g., NaBH₄/MeOH)85>20:1
syn-β-HydroxyamideMethod B (e.g., Selectride)781:15

Quantum Chemical and Computational Investigations of 3 4 Tert Butyl Phenyl 3 Oxopropanamide

Mechanistic Insights from Computational ModelingNo computational modeling studies on the reaction mechanisms involving 3-[4-(tert-butyl)phenyl]-3-oxopropanamide have been published.

Further research in the field of computational chemistry would be necessary to generate the specific data required to populate these areas of study.

Reaction Mechanisms and Chemical Transformations of 3 4 Tert Butyl Phenyl 3 Oxopropanamide

Tautomerism and Dynamic Equilibria in Solution

Like other 1,3-dicarbonyl compounds, 3-[4-(tert-butyl)phenyl]-3-oxopropanamide exists in a dynamic equilibrium between its keto and enol tautomeric forms in solution. core.ac.uklibretexts.org This phenomenon, known as keto-enol tautomerism, is a proton-transfer equilibrium that is fundamental to the compound's reactivity. libretexts.org The two primary tautomers are the ketoamide and the Z-enolamide, with the equilibrium position being significantly influenced by factors such as solvent polarity, temperature, and intramolecular hydrogen bonding. core.ac.ukmissouri.edu

The keto form contains two carbonyl groups, while the enol form features a carbon-carbon double bond and a hydroxyl group. libretexts.org The enol form of β-keto amides is particularly stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen, creating a stable six-membered pseudo-ring. nih.gov This stabilization often makes the enol form a significant component of the equilibrium mixture, especially in non-polar solvents. chemrxiv.org

The relative populations of the keto and enol tautomers can be quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, as the interconversion is typically slow on the NMR timescale. core.ac.ukmissouri.edu The solvent plays a crucial role; polar, protic solvents can disrupt the internal hydrogen bond of the enol form by forming intermolecular hydrogen bonds, thus shifting the equilibrium towards the more polar keto form. core.ac.ukmissouri.edu Conversely, in non-polar solvents, the intramolecularly hydrogen-bonded enol form is favored. chemrxiv.org

Table 1: Influence of Solvent on Keto-Enol Equilibrium in Representative β-Dicarbonyl Compounds

CompoundSolvent% Enol TautomerEquilibrium Constant (K = [enol]/[keto])
AcetylacetoneGas Phase9211.5
AcetylacetoneCyclohexane9519
AcetylacetoneBenzene866.14
AcetylacetoneWater150.18
Ethyl AcetoacetateHexane460.85
Ethyl AcetoacetateEthanol (B145695)100.11
2,4-PentanedioneAcetonitrile773.35
2,4-PentanedioneWater200.25

Note: Data is for representative 1,3-dicarbonyl compounds to illustrate the general principles applicable to this compound.

Chemoselective Functionalization Reactions

The structure of this compound features multiple reactive sites: the ketone carbonyl, the amide carbonyl, and the acidic α-carbon. This allows for a range of chemoselective functionalization reactions.

Amination Pathways and Selectivity Control

The amination of β-keto amides like this compound is a key transformation that can proceed at either the ketone or the amide carbonyl group. researchgate.net The selectivity of this reaction is highly dependent on the reaction conditions and the steric properties of the reacting amine. researchgate.net Both carbonyl groups are activated by the presence of an intramolecular hydrogen bond in the molecule's structure. researchgate.net

Reaction with amines can lead to two primary products: β-aminobutenamides (from attack at the ketone) or N-substituted acetoacetamides (from attack at the amide). researchgate.net

Amination at the Ketone Moiety : This pathway is generally favored at lower temperatures and with less sterically hindered amines. The reaction proceeds via the formation of an enamine, resulting in a β-aminobutenamide. researchgate.net

Amination at the Amide Moiety : This pathway becomes more prevalent at higher temperatures and with bulkier, more sterically hindered amines. This reaction involves a substitution at the amide carbonyl, yielding an N-substituted β-keto amide. researchgate.net

Interestingly, it has been shown that a β-aminobutenamide formed with a bulky amino group can rearrange to the more stable N-substituted acetoacetamide (B46550) upon heating. researchgate.net This indicates that the N-substituted product is often the thermodynamically more stable isomer, especially when sterically demanding groups are involved. researchgate.net

Table 2: Chemoselective Amination of a Generic β-Keto Amide

AmineTemperatureMajor Product TypeSelectivity Control Factor
Propylamine (less hindered)Low Temp.β-Aminobutenamide (Ketone attack)Kinetics
Propylamine (less hindered)130 °Cβ-Aminobutenamide (Ketone attack)Kinetics/Stability
sec-Butylamine (bulkier)130 °CMixture of both productsSterics/Thermodynamics
tert-Butylamine (highly hindered)130 °CN-substituted Acetoacetamide (Amide attack)Thermodynamics

Source: Based on findings from Hirai, S., et al. (2016). researchgate.net

Other Selective Derivatizations (e.g., α-halogenation, trifluoroacetylation)

The α-carbon of this compound, situated between the two carbonyl groups, is acidic and can be readily deprotonated to form an enolate. This enolate is a soft nucleophile, enabling a variety of selective derivatizations at this position.

α-Trifluoroacetylation : The α-position can undergo trifluoroacetylation. A chemoselective α-trifluoroacetylation of tertiary amides using trifluoroacetic anhydride (B1165640) and a weak base like 2,4,6-collidine has been developed. organic-chemistry.orgacs.org This method is notable for its mild conditions and tolerance of other functional groups, such as ketones and esters, selectively producing β-ketoamides. organic-chemistry.org The reaction is believed to proceed through a 1-acyloxyenamine intermediate. acs.org

α-Difluoromethylation : While not strictly halogenation, related reactions like difluoromethylation highlight the reactivity of the α-carbon. Highly regioselective C-difluoromethylation of β-keto amides has been achieved using TMSCF2Br and a base like LiOH. beilstein-archives.org This protocol shows excellent yields and high C- versus O-alkylation selectivity. beilstein-archives.org The selectivity can even be reversed by changing the base. beilstein-archives.org

These selective derivatizations are valuable for introducing fluorine-containing moieties into the molecule, which can significantly alter its biological and chemical properties.

Intermolecular Reactions and Multicomponent Cascades

The multiple reactive sites within this compound make it an ideal substrate for intermolecular and multicomponent reactions (MCRs). MCRs are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation, offering high atom economy and efficiency. nih.gov

β-Dicarbonyl compounds are classic reactants in many named MCRs. For instance, the Hantzsch dihydropyridine (B1217469) synthesis involves the condensation of an aldehyde, ammonia, and two equivalents of a β-keto ester. nih.gov By analogy, this compound could participate in similar reactions, acting as the 1,3-dicarbonyl component to generate highly functionalized heterocyclic structures. The enamine-initiated pathway in such reactions is a common mechanistic feature. nih.gov

Other examples of MCRs where β-keto amides could be valuable substrates include:

Biginelli Reaction : A three-component reaction between an aldehyde, a β-keto ester (or amide), and urea (B33335) to form dihydropyrimidinones.

Mannich Reaction : A three-component condensation of a non-enolizable aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. youtube.com

The ability to engage in these cascade reactions underscores the utility of this compound as a versatile building block for constructing complex molecular architectures. researchgate.net

Intramolecular Cyclization and Rearrangement Reactions (e.g., Friedel-Crafts type cyclization)

The structure of this compound, containing an aryl group attached to a keto-amide chain, is well-suited for intramolecular cyclization reactions. A prominent example is the intramolecular Friedel-Crafts reaction. wikipedia.orgnih.gov

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.orgnih.gov In an intramolecular context, a tethered electrophile can react with the aromatic ring to form a new cyclic structure. For this compound, this can be envisioned under acidic conditions. Protonation of one of the carbonyl groups, or conversion of the enol's hydroxyl group into a good leaving group, would generate an electrophilic center. The electron-rich 4-(tert-butyl)phenyl ring can then act as the nucleophile, attacking this electrophilic center to close a ring.

This type of cyclization, often catalyzed by Lewis or Brønsted acids, could lead to the formation of substituted indanone or tetralone-like structures, depending on the site of cyclization and any subsequent rearrangements. rsc.org Such reactions are powerful tools in the synthesis of polycyclic natural products and other complex organic molecules. nih.govrsc.org

Catalytic Reactivity and Mechanistic Pathways (e.g., Transition Metal and Organocatalyzed Processes)

The reactivity of this compound can be significantly enhanced and controlled through the use of catalysts. Both transition metal complexes and small organic molecules (organocatalysts) have been employed to effect a wide range of transformations on β-keto amides. researchgate.netresearchgate.net

Transition Metal Catalysis :

Nickel Catalysis : Nickelocene has been used to catalyze the α-amidation of β-keto esters and amides, providing a convergent route to α-amidated products. nih.gov This method tolerates a wide range of substrates. nih.gov

Palladium Catalysis : Chiral Pd-enolates generated from related β-keto esters can undergo enantioselective cyclization reactions, suggesting that similar transformations could be developed for β-keto amides. researchgate.net

Organocatalysis :

Phase-Transfer Catalysis : The highly enantioselective α-alkylation of cyclic β-keto amides has been achieved using cinchona-derived phase-transfer catalysts. rsc.org This metal-free method provides access to chiral α-substituted products with excellent enantiopurities. rsc.org

Amine Catalysis : Organocatalysts can facilitate various cycloaddition reactions. For example, 3-vinylindoles can undergo organocatalytic asymmetric [2+4] cycloadditions, demonstrating the power of organocatalysis in controlling complex transformations. mdpi.com

These catalytic systems operate through diverse mechanistic pathways, including the formation of metal-enolates, activation of substrates through hydrogen bonding or iminium ion formation, and the generation of radical intermediates. nih.govacs.org The choice of catalyst is crucial for controlling the chemo-, regio-, and stereoselectivity of the reaction.

Table 3: Catalytic Transformations of β-Keto Amides

Reaction TypeCatalyst SystemKey TransformationReference
α-AmidationNickeloceneDirect formation of C-N bond at the α-position. nih.gov
Asymmetric α-AlkylationCinchona-derived Phase-Transfer CatalystEnantioselective formation of C-C bond at the α-position. rsc.org
α-AminationN,N′-dioxide–copper(I) complexCatalytic asymmetric amination at the α-position. documentsdelivered.com
SpirocyclizationPalladium-NHC complexEnantioselective formation of spirocyclic γ-lactams. researchgate.net

Strategic Applications of 3 4 Tert Butyl Phenyl 3 Oxopropanamide As a Versatile Organic Building Block

Synthesis of Diverse Heterocyclic Frameworks

The 1,3-dicarbonyl system within 3-[4-(tert-butyl)phenyl]-3-oxopropanamide serves as a key synthon for various cyclization reactions to produce heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

While this compound is a 1,3-dicarbonyl compound, it can be readily employed as a precursor for the synthesis of five-membered heterocycles through well-established methodologies.

Pyrroles and Furans: The Paal-Knorr synthesis is a fundamental method for constructing pyrroles and furans from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org The active methylene (B1212753) group (α-carbon) of this compound can be alkylated with an α-haloketone. This reaction creates the necessary 1,4-dicarbonyl framework which can then undergo acid-catalyzed cyclization to yield a furan (B31954) or react with a primary amine to form a polysubstituted pyrrole (B145914). nih.govias.ac.in

Thiophenes: The Gewald reaction provides a direct route to highly substituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur. wikipedia.orgresearchgate.net In this context, this compound can serve as the ketone component. Condensation with a cyanoester (e.g., ethyl cyanoacetate) in the presence of a base and sulfur would lead to the formation of a 2-aminothiophene bearing the 4-tert-butylphenyl moiety. mdpi.comresearchgate.netarkat-usa.org

Indoles: Direct synthesis of indoles from this specific precursor is less common. However, it can be incorporated into more complex starting materials for indole (B1671886) synthesis. For instance, the pyrrole ring formed via a Paal-Knorr reaction could be part of a larger structure that is subsequently converted into a fused indole system. nih.gov

Table 1: Potential Synthesis of Five-Membered Heterocycles

Heterocycle Synthetic Method Key Reagents/Steps Expected Product Moiety
Pyrrole Paal-Knorr Synthesis 1. Alkylation with α-haloketone2. Reaction with R-NH₂ Substituted N-R-pyrrole
Furan Paal-Knorr Synthesis 1. Alkylation with α-haloketone2. Acid-catalyzed cyclization Substituted furan

The molecular structure of this compound is well-suited for intramolecular cyclization reactions to form fused six-membered rings, particularly quinolinones. Quinolinone scaffolds are prevalent in numerous biologically active compounds. The synthesis typically involves an intramolecular condensation reaction, such as a Friedel-Crafts-type acylation or related cyclization, where the amide nitrogen attacks an activated position on the aryl ring, or the aryl ring attacks a derivative of the amide. More direct methods can involve the reaction of an appropriately substituted aniline (B41778) with the β-keto amide under conditions that promote cyclization. bohrium.comorganic-chemistry.org

Table 2: General Strategy for Quinolinone Synthesis

Reaction Type Catalyst/Conditions Key Transformation

Conversion to Other Functionally Valuable Compounds (e.g., β-hydroxyamides, α,α-dihalo-N-arylacetamides)

The reactivity of the keto group and the adjacent active methylene carbon allows for straightforward conversion of this compound into other valuable synthetic intermediates.

β-Hydroxyamides: The ketone functionality can be selectively reduced in the presence of the amide group to yield the corresponding β-hydroxyamide. This transformation is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The resulting chiral center can be controlled through the use of asymmetric reducing agents.

α,α-Dihalo-N-arylacetamides: The active methylene protons located between the two carbonyl groups are acidic and can be readily substituted with halogens. libretexts.org Reaction with at least two equivalents of a halogenating agent, such as bromine (Br₂), N-chlorosuccinimide (NCS), or N-bromosuccinimide (NBS), can lead to the formation of the α,α-dihalo derivative. researchgate.netnih.gov The reaction can be catalyzed by either acid or base, although basic conditions often favor multiple halogenations due to the increased acidity of the α-proton after the first substitution. wikipedia.orglibretexts.org

Table 3: Functional Group Transformations

Target Compound Transformation Typical Reagents
β-Hydroxyamide Ketone Reduction Sodium borohydride (NaBH₄)

Role in the Synthesis of Complex Molecular Architectures (e.g., spirocyclic compounds)

Spirocyclic systems, which contain two rings sharing a single atom, are important motifs in natural products and medicinal chemistry. This compound can be elaborated into precursors for spirocycle synthesis. A potential strategy involves the double alkylation of the active methylene carbon with a dihaloalkane. This creates a carbocyclic ring spiro-fused at the α-position. Subsequent manipulation of the carbonyl groups could then lead to more complex spirocyclic architectures. nih.govnih.gov

Coordination Chemistry and Ligand Design with Main Group Elements and Transition Metal Centers

The 1,3-dicarbonyl unit of this compound can act as an effective bidentate chelating ligand for a variety of metal ions. Upon deprotonation of the active methylene carbon, the resulting enolate can coordinate to a metal center through both oxygen atoms, forming a stable six-membered chelate ring.

This O,O'-donor ligand can form complexes with a range of main group elements and transition metals. mdpi.com The presence of the bulky 4-tert-butylphenyl substituent can influence the properties of the resulting metal complexes by providing steric hindrance that may affect the coordination geometry, solubility, and stability of the complex. These tailored steric and electronic properties are crucial in the design of metal catalysts and functional materials. illinois.edu

Emerging Research Frontiers and Theoretical Perspectives on β Keto Amides

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The chemical industry's shift towards green chemistry has spurred the development of more environmentally benign methods for synthesizing β-keto amides. These approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

Recent advancements include electrochemical methods that use simple electrons as oxidants, replacing the stoichiometric metallic oxidants traditionally used. rsc.org This technique can be performed in greener solvents like acetone (B3395972) and water, significantly reducing the environmental impact. rsc.org Another sustainable strategy involves the use of catalysts like sodium acetate (B1210297) in refluxing tetrahydrofuran, which allows for the synthesis of β-keto amides under milder conditions and often results in nearly quantitative yields while avoiding the formation of side products. organic-chemistry.org

Researchers are also exploring solvent-free and base-free conditions. For instance, a facile and economical method for the α-hydroxylation of β-keto amides has been developed using peroxides in water under open-air conditions, completely avoiding the need for transition metals and organic solvents. researchgate.net Additionally, methods utilizing sodium hydroxide (B78521) in ethanol (B145695) have been shown to be effective for the hydrolysis of α-oxo ketene-N,S-acetals to produce β-keto amides in excellent yields, avoiding the use of toxic and harmful amines. tandfonline.com

These eco-friendly approaches are not only better for the environment but also often offer higher yields and greater selectivity, making them attractive for industrial-scale production.

MethodologyKey FeaturesEnvironmental BenefitsRef.
Electrochemical Synthesis Uses electrons as oxidantsAvoids stoichiometric metallic oxidants; uses green solvents (acetone, water) rsc.org
Sodium Acetate Catalysis Mild reaction conditions (refluxing THF)Avoids side products; achieves nearly quantitative yields organic-chemistry.org
Radical Cross-Coupling in Water No transition metal, organic solvent, or baseUses water as a solvent; open-air conditions researchgate.net
NaOH Promoted Hydrolysis Uses NaOH in refluxing ethanolAvoids toxic and harmful amines tandfonline.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structural features of β-keto amides, with their multiple reaction sites, make them versatile building blocks in organic synthesis. researchgate.net Chemists are continuously exploring new ways to harness this reactivity to create novel molecules.

One area of significant interest is asymmetric synthesis, which aims to produce enantiomerically pure compounds. A notable development is the use of a chiral sulfinimine-mediated organic-chemistry.orgorganic-chemistry.org-sigmatropic sulfonium (B1226848) rearrangement to access enantioenriched β-ketoamides. nih.gov This method demonstrates good chirality transfer and high chemoselectivity. nih.gov

The versatility of β-keto amides is further highlighted by their use in the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry. researchgate.net Boron trifluoride etherate (BF3·OEt2) has been shown to catalyze unconventional reactions of 2-oxoaldehydes with amides to produce β-keto amides, showcasing the ability of Lewis acids to unlock novel reaction pathways. researchgate.net

Furthermore, the oxidation of β-ketoamides using reagents like phenyliodine(III) bis(trifluoroacetate) provides a direct route to vicinal tricarbonyl amides, which are valuable synthetic intermediates. acs.org The development of such transformations expands the synthetic utility of β-keto amides and provides access to complex molecular architectures.

Advanced Computational Approaches for Rational Design and Mechanism Prediction

Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into reaction mechanisms and guiding the design of new molecules and catalysts. jnu.ac.in For β-keto amides, computational studies are being used to understand their reactivity and to predict the outcomes of chemical reactions.

Density Functional Theory (DFT) is a powerful method for examining the electronic structure and predicting the reactivity of molecules. mdpi.com For example, DFT calculations can be used to study the mechanisms of decomposition of related amide structures, providing insights into their stability and potential reaction pathways. mdpi.com Such studies can help in the rational design of more stable β-keto amide derivatives or in predicting potential side reactions in a synthesis.

Computational methods are also crucial in the field of rational catalyst design. jnu.ac.in By modeling the interaction between a catalyst and a β-keto amide, researchers can design more efficient and selective catalysts for specific transformations. For instance, computational studies have been instrumental in understanding the mechanisms of amide hydrogenation by bifunctional catalysts, which could be applied to the development of catalysts for the reduction of the keto group in β-keto amides. researchgate.net

Molecular dynamics simulations can further elucidate the conformational preferences of β-keto amides and their interactions with other molecules, such as enzymes or receptors, which is critical in the design of biologically active compounds. nih.gov

Computational MethodApplication in β-Keto Amide ResearchPotential Insights
Density Functional Theory (DFT) Studying reaction mechanisms, predicting reactivityUnderstanding stability, predicting reaction pathways, designing more stable derivatives
Rational Catalyst Design Modeling catalyst-substrate interactionsDeveloping more efficient and selective catalysts for transformations
Molecular Dynamics (MD) Simulations Simulating conformational behavior and intermolecular interactionsUnderstanding interactions with biological targets for drug design

Potential in Advanced Materials Science

While the primary focus of research on β-keto amides has been in organic synthesis and medicinal chemistry, their unique chemical properties suggest potential applications in materials science. The ability of the β-keto amide moiety to participate in hydrogen bonding and to coordinate with metal ions makes these compounds interesting candidates for the development of new materials.

The multiple reactive sites on the β-keto amide scaffold could be exploited for the synthesis of polymers with tailored properties. researchgate.net For example, they could be incorporated into polymer backbones to introduce specific functionalities or to act as cross-linking agents. The ability to form stable complexes with metal ions also suggests their potential use in the creation of metal-organic frameworks (MOFs) or as components in stimuli-responsive materials.

Although specific research on the application of 3-[4-(tert-butyl)phenyl]-3-oxopropanamide in materials science is not yet prominent, the general properties of β-keto amides make this an exciting and underexplored frontier. Future research may focus on synthesizing novel polymers and coordination compounds derived from β-keto amides and evaluating their optical, electronic, and mechanical properties for applications in areas such as sensors, catalysis, and smart materials.

Q & A

Q. How can researchers optimize the synthesis of 3-[4-(tert-butyl)phenyl]-3-oxopropanamide to maximize yield and purity?

  • Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters:
  • Temperature: Controlled heating (e.g., 60–80°C) minimizes side reactions .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while non-polar solvents improve selectivity in coupling steps .
  • Catalysts: Use of mild bases (e.g., K₂CO₃) or acid catalysts to drive amidation/ketone formation .
  • Reaction Time Monitoring: Thin-layer chromatography (TLC) or HPLC tracks intermediate formation .
    Post-synthesis, purity is confirmed via NMR (¹H/¹³C) and mass spectrometry (MS), with deviations >95% requiring recrystallization or column chromatography .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer: A multi-technique approach ensures accuracy:
  • ¹H/¹³C NMR: Assign peaks for tert-butyl (δ ~1.3 ppm, singlet) and carbonyl groups (δ ~200–210 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Matches theoretical molecular weight ([M+H]⁺ calculated for C₁₃H₁₇NO₂: 235.1208) .
  • Infrared Spectroscopy (IR): Confirms amide (1650–1680 cm⁻¹) and ketone (1700–1750 cm⁻¹) functionalities .
    Cross-validation with computational methods (e.g., DFT for vibrational modes) resolves ambiguities .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be reconciled?

  • Methodological Answer: Discrepancies in bioactivity studies often arise from:
  • Assay Variability: Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Metabolic Stability: Assess compound degradation in vitro (e.g., liver microsomes) and adjust IC₅₀ calculations .
  • Structural Analogues: Compare with derivatives (e.g., trifluoromethyl or bromo-substituted variants) to isolate substituent effects .
    Meta-analysis of dose-response curves and statistical validation (e.g., ANOVA) identifies outliers .

Q. What strategies are recommended for elucidating the reaction mechanisms involving this compound?

  • Methodological Answer: Mechanistic studies require:
  • Isotopic Labeling: Use ¹⁸O-labeled ketones to track nucleophilic attack pathways .
  • Kinetic Studies: Monitor reaction rates under varying pH/temperature to identify rate-limiting steps .
  • Computational Modeling: Density Functional Theory (DFT) predicts transition states and intermediates, validated experimentally via trapping (e.g., Diels-Alder adducts) .
  • In Situ Spectroscopy: Real-time FTIR or Raman detects transient species (e.g., enolates) .

Q. How can researchers design experiments to investigate the compound’s interaction with biological targets?

  • Methodological Answer: A phased approach is recommended:
  • Target Identification: Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) for binding affinity screening .
  • Molecular Docking: Align compound conformers with protein active sites (e.g., using AutoDock Vina) .
  • Mutagenesis Studies: Modify key residues (e.g., catalytic lysines) to validate docking predictions .
  • In Vivo Validation: Zebrafish or murine models assess bioavailability and toxicity .

Data Analysis and Experimental Design

Q. What methodologies address contradictions in spectroscopic data for this compound?

  • Methodological Answer: Contradictions arise from impurities or solvent effects:
  • Purity Reassessment: Repeat HPLC with a C18 column (acetonitrile/water gradient) to detect co-eluting impurities .
  • Solvent Correction: NMR spectra in deuterated DMSO vs. CDCl₃ may shift tert-butyl peaks; use internal standards (e.g., TMS) .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹³C couplings .

Q. How should researchers design a study to explore structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer: SAR studies require:
  • Derivative Library Synthesis: Introduce substituents at the phenyl (e.g., halogens) or amide positions via Suzuki coupling or reductive amination .
  • Biological Assays: Test all derivatives against a consistent panel of targets (e.g., kinases, GPCRs) .
  • QSAR Modeling: Use partial least squares (PLS) regression to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity .
  • Crystallography: Co-crystallize active derivatives with targets to validate binding modes .

Theoretical and Computational Approaches

Q. What computational tools are effective in predicting the reactivity of this compound?

  • Methodological Answer: Integrate:
  • Reaction Pathway Search: Use GRRM (Global Reaction Route Mapping) to identify low-energy pathways .
  • Solvent Effects: COSMO-RS models simulate solvent polarity impacts on reaction barriers .
  • Machine Learning: Train models on existing kinetic data (e.g., Arrhenius parameters) to predict optimal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.